

An In-Depth Technical Guide to the Synthesis, Properties, and

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Compound of Interest

Compound Name:	2-(4-Bromophenyl)cyclobutan-1-one
CAS No.:	1261038-30-5
Cat. No.:	B2574029

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Applications of 2-(4-Bromophenyl)cyclobutan-1-one Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(4-Bromophenyl)cyclobutan-1-one**. As a member of the arylcyclobutanone family, this compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document leverages established chemical principles and data from analogous structures to provide robust, predictive insights and detailed experimental protocols. We will delve into the strategic synthesis via modern catalytic methods, predict its characteristic spectroscopic data for identification, explore its inherent chemical reactivity driven by ring strain, and discuss its potential as a scaffold in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and chemical properties of strained ring systems.

Introduction: The Cyclobutane Motif in Modern Chemistry

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif that has garnered increasing attention in organic synthesis and medicinal chemistry.[1] Its inherent ring strain, a consequence of deviations from ideal bond angles, makes it a versatile synthetic intermediate capable of undergoing unique chemical transformations.[2] The incorporation of a cyclobutane scaffold into small molecules can significantly impact their physicochemical and biological properties. For instance, it can introduce three-dimensionality, a desirable trait for improving clinical success rates, and act as a saturated bioisostere for aromatic rings, potentially enhancing metabolic stability and solubility.[3]

2-(4-Bromophenyl)cyclobutan-1-one is a specific derivative that combines the strained cyclobutanone core with a synthetically versatile bromophenyl substituent. The bromine atom serves as a handle for a wide array of cross-coupling reactions, allowing for the facile introduction of further molecular complexity. This guide aims to provide a foundational understanding of this molecule, empowering researchers to synthesize, characterize, and utilize it in their respective fields.

Physicochemical and Predicted Properties

While extensive experimental data for **2-(4-Bromophenyl)cyclobutan-1-one** is not readily available in the public domain, we can predict its core properties based on its structure and data from analogous compounds. These predictions serve as a valuable starting point for experimental design and characterization.

Property	Predicted Value / Information	Source
Molecular Formula	C ₁₀ H ₉ BrO	PubChem
Molecular Weight	225.08 g/mol	PubChem
Monoisotopic Mass	223.98367 Da	PubChem
Appearance	Expected to be a white to off-white solid	Analogous Compounds
Melting Point	Not available. Expected to be higher than cyclobutanone (-50.9 °C) and likely in the range of 50-100 °C for a solid aryl-substituted ketone.	Chemical Principles
Boiling Point	Not available. Expected to be significantly higher than 200 °C at atmospheric pressure.	Chemical Principles
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.	Chemical Principles
XlogP	2.4	PubChem

Synthesis of 2-(4-Bromophenyl)cyclobutan-1-one

The synthesis of 2-arylcyclobutanones can be approached through several strategies.[4] Given the readily available starting materials, a highly efficient and modular approach is the palladium-catalyzed α -arylation of cyclobutanone.[5][6] This method offers excellent control and functional group tolerance. An alternative, classical approach is the [2+2] cycloaddition, which is also a powerful tool for constructing four-membered rings.[7]

3.1. Recommended Synthetic Pathway: Palladium-Catalyzed α -Arylation

The α -arylation of ketones is a cornerstone of modern organic synthesis, enabling the direct formation of a C(sp²)-C(sp³) bond.[8] The reaction of the cyclobutanone enolate with an aryl halide, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene, in the presence of a palladium catalyst and a suitable phosphine ligand, provides a direct route to the target molecule.

Causality Behind Experimental Choices:

- **Catalyst System:** A combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial. The ligand facilitates the oxidative addition of the aryl halide to the Pd(0) species and the subsequent reductive elimination to form the desired product.
- **Base:** A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to generate a sufficient concentration of the cyclobutanone enolate to participate in the catalytic cycle.
- **Aryl Halide:** 1-Bromo-4-iodobenzene is often preferred over 1,4-dibromobenzene due to the higher reactivity of the C-I bond in the oxidative addition step, allowing for more selective reaction at the iodo-position.
- **Solvent:** Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the enolate and to ensure the stability of the catalytic species.

3.1.1. Detailed Experimental Protocol: α -Arylation

Materials:

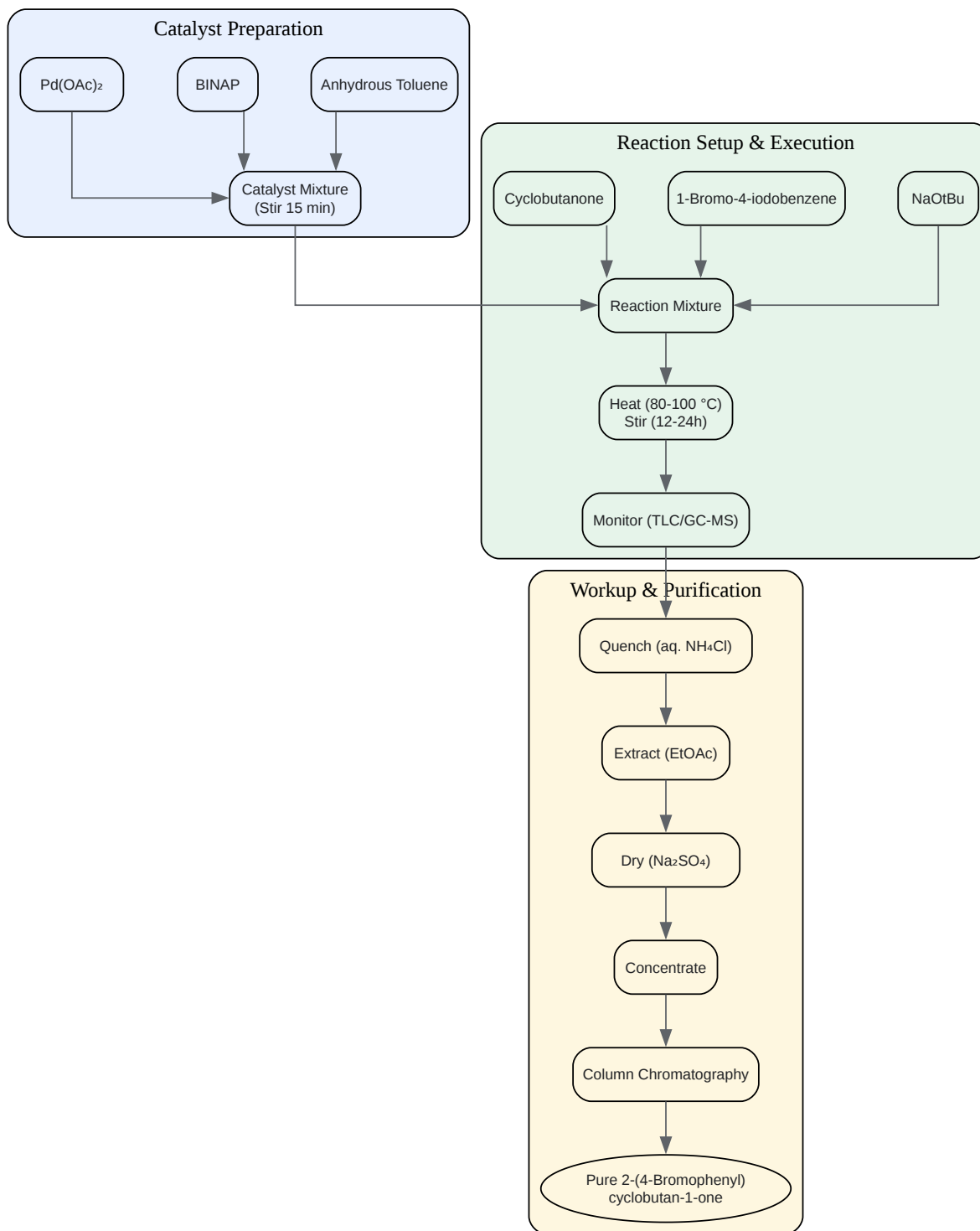
- Cyclobutanone (freshly distilled)
- 1-Bromo-4-iodobenzene
- Palladium(II) acetate (Pd(OAc)₂)
- 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous Toluene

- Argon or Nitrogen gas
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- **Catalyst Preparation:** In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol), BINAP (0.03 mmol), and anhydrous toluene (10 mL). Stir the mixture at room temperature for 15 minutes.
- **Reaction Setup:** To the catalyst mixture, add cyclobutanone (2.0 mmol), 1-bromo-4-iodobenzene (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
- **Reaction:** Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
- **Characterization:** Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

3.1.2. Palladium-Catalyzed α -Arylation Workflow



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Caption: Workflow for the synthesis of **2-(4-Bromophenyl)cyclobutan-1-one**.

Spectroscopic Characterization (Predicted)

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the structure of **2-(4-Bromophenyl)cyclobutan-1-one** and known trends for similar molecules.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclobutane protons.

Proton Environment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (ortho to Br)	~7.50	Doublet	2H
Aromatic (meta to Br)	~7.20	Doublet	2H
Methine (CH-Ar)	~3.8 - 4.2	Multiplet	1H
Methylene (CH ₂)	~2.8 - 3.2	Multiplet	2H
Methylene (CH ₂)	~2.2 - 2.6	Multiplet	2H

Rationale for Predictions:

- The aromatic protons will be in the typical downfield region.[\[13\]](#)[\[14\]](#) The protons ortho to the bromine will be deshielded relative to the meta protons.
- The methine proton alpha to both the carbonyl and the aromatic ring will be the most downfield of the aliphatic protons.
- The methylene protons of the cyclobutane ring will be diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Environment	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	~205 - 215
Aromatic (C-Br)	~120 - 125
Aromatic (CH)	~128 - 132
Aromatic (ipso-C)	~140 - 145
Methine (CH-Ar)	~50 - 60
Methylene (CH ₂)	~35 - 45
Methylene (CH ₂)	~15 - 25

Rationale for Predictions:

- The carbonyl carbon of a cyclobutanone is significantly deshielded and appears at a high chemical shift.[\[15\]](#)
- The aromatic carbons will appear in the 120-145 ppm range.[\[12\]](#)
- The aliphatic carbons of the cyclobutane ring will be in the upfield region.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl group.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O Stretch	~1780	Strong
C-H Stretch (Aromatic)	>3000	Medium
C-H Stretch (Aliphatic)	<3000	Medium
C=C Stretch (Aromatic)	~1600, ~1480	Medium-Weak
C-Br Stretch	~600 - 500	Medium-Strong

Rationale for Predictions:

- The C=O stretch in cyclobutanones is at a higher frequency than in acyclic ketones due to ring strain.[16][17]
- The other stretches are in their characteristic regions.[18][19]

4.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion and characteristic fragmentation patterns.

m/z	Ion	Predicted Abundance
224/226	[M] ⁺	Medium
183/185	[M - C ₃ H ₅] ⁺	High
155/157	[C ₆ H ₄ Br] ⁺	Medium

Rationale for Predictions:

- The molecular ion peak will exhibit a characteristic M/M+2 pattern with approximately 1:1 intensity ratio due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[20][21]
- A major fragmentation pathway is the loss of the elements of propene via a McLafferty-type rearrangement or other ring fragmentation, leading to the bromobenzoyl cation.[22]
- Loss of carbon monoxide from the bromobenzoyl cation would yield the bromophenyl cation.

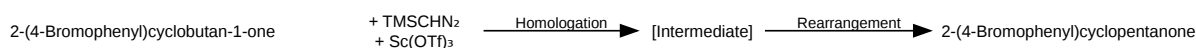
Chemical Reactivity

The chemical reactivity of **2-(4-Bromophenyl)cyclobutan-1-one** is dominated by two key features: the strained four-membered ring and the versatile bromophenyl group.

5.1. Ring Expansion Reactions

Arylcyclobutanones are known to undergo ring expansion reactions, driven by the release of ring strain.[23][24] For example, treatment with trimethylsilyldiazomethane in the presence of a

Lewis acid catalyst like scandium(III) triflate can lead to the formation of a 2-arylcyclopentanone.[23] This transformation provides a valuable route to five-membered ring systems.



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Caption: Ring expansion of an arylcyclobutanone to a cyclopentanone.

5.2. Reactions at the Carbonyl Group

The ketone functionality can undergo standard carbonyl chemistry, such as reduction to the corresponding alcohol, reductive amination, and Wittig olefination. These reactions allow for further functionalization of the cyclobutane core.

5.3. Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key site for modification. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents, making **2-(4-Bromophenyl)cyclobutan-1-one** a versatile intermediate for library synthesis.

Applications in Drug Development

The unique structural features of the arylcyclobutanone scaffold make it an attractive starting point for drug discovery programs.[1][25][26]

- **Scaffold Hopping and Bioisosterism:** The cyclobutane ring can serve as a non-planar, saturated bioisostere for phenyl rings or other cyclic systems.[3][27] This can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or improving biological activity.
- **Access to Novel Chemical Space:** The three-dimensional nature of the cyclobutane ring allows for the exploration of new regions of chemical space compared to flat aromatic

systems.[1] This can lead to the discovery of novel interactions with biological targets and improved selectivity.

- Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be beneficial for binding to a target protein.[26] This pre-organization can lead to an increase in binding affinity.

Conclusion

2-(4-Bromophenyl)cyclobutan-1-one is a promising, yet underutilized, building block in organic synthesis and medicinal chemistry. This technical guide has provided a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications. The proposed palladium-catalyzed α -arylation offers a robust and scalable route to this compound. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. The inherent reactivity of the strained ring and the versatility of the bromophenyl group open up a multitude of possibilities for further chemical modification. For researchers in drug discovery, the unique properties of the cyclobutane scaffold offer exciting opportunities to develop novel therapeutics with improved properties. It is our hope that this guide will stimulate further research into this and related arylcyclobutanone systems.

References

- Jans, J., & Ruijter, E. (2022). Cyclobutanes in Small-Molecule Drug Candidates. *ChemMedChem*, 17(9), e202200020. [[Link](#)]
- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [[Link](#)]
- Jans, J., & Ruijter, E. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [[Link](#)]
- Wang, D., & Chen, P. (2018). α -Arylation of Cyclobutanones through Synergistic Palladium/Enamine Catalysis. *Angewandte Chemie International Edition*, 57(10), 2707-2711. [[Link](#)]
- Hartwig, J. F. (2019). Palladium-catalyzed α -arylation for the addition of small rings to aromatic compounds. SciSpace. [[Link](#)]

- Al-Omran, F., & El-Khair, A. A. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [\[Link\]](#)
- Dabrowski, J. A., Moebius, D. C., Wommack, A. J., Kornahrens, A. F., & Kingsbury, J. S. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β -Ketosilane or Enolsilane Adducts. Organic Chemistry Portal. [\[Link\]](#)
- Taleb, E. A., & Al-Warhi, T. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 1-13. [\[Link\]](#)
- Mykhailiuk, P. K. (2024). CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [\[Link\]](#)
- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Organic Chemistry Portal. [\[Link\]](#)
- Koudelka, J., & Tobrman, T. (2019). Synthesis of 2-Substituted Cyclobutanones by a Suzuki Reaction and Dephosphorylation Sequence. ResearchGate. [\[Link\]](#)
- D'Auria, M., & Racioppi, R. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 19(1), 732-775. [\[Link\]](#)
- Mykhailiuk, P. K. (2024). CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [\[Link\]](#)
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [\[Link\]](#)
- Knorn, M., & Marek, I. (2016). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. Chemistry – A European Journal, 22(41), 14578-14582. [\[Link\]](#)
- Wang, Y., et al. (2021). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines.

- Organic & Biomolecular Chemistry, 19(3), 565-569. [\[Link\]](#)
- Slideshare. (n.d.). Paterno buchi reaction. Slideshare. [\[Link\]](#)
 - Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [\[Link\]](#)
 - D'Auria, M., & Racioppi, R. (2014). Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. [\[Link\]](#)
 - Piras, L., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(7), 9451-9494. [\[Link\]](#)
 - University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. University of Colorado Boulder. [\[Link\]](#)
 - Wikipedia. (n.d.). Ring expansion and contraction. Wikipedia. [\[Link\]](#)
 - Organic Chemistry Portal. (n.d.). Ring-Expansion. Organic Chemistry Portal. [\[Link\]](#)
 - Chemwis. (2024, May 11). Paterno-Buchi reaction: Basic concept, Mechanism and Examples [Video]. YouTube. [\[Link\]](#)
 - Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [\[Link\]](#)
 - Poznan University of Technology. (n.d.). Carbonyl - compounds - IR - spectroscopy. Poznan University of Technology. [\[Link\]](#)
 - University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). University of Calgary. [\[Link\]](#)
 - Johnson, J. S., & Sarlah, D. (2017). α -Arylation and Ring Expansion of Annulated Cyclobutanones: Stereoselective Synthesis of Functionalized Tetralones. Angewandte Chemie International Edition, 56(3), 821-824. [\[Link\]](#)

- Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [\[Link\]](#)
- Li, T., et al. (2021). Visible light-induced palladium-catalyzed ring opening β -H elimination and addition of cyclobutanone oxime esters. *Chemical Communications*, 57(76), 9637-9640. [\[Link\]](#)
- Organic Chemistry Portal. (2004, November 25). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [\[Link\]](#)
- Li, C. (2012). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. *Current Organic Chemistry*, 16(14), 1696-1711. [\[Link\]](#)
- Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [\[Link\]](#)
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ^1H NMR Spectroscopy. Chemistry LibreTexts. [\[Link\]](#)
- University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. Organic Chemistry Data. [\[Link\]](#)
- Nishimura, T., et al. (2005). Palladium-Catalyzed Arylation of tert-Cyclobutanols with Aryl Bromide via C–C Bond Cleavage: New Approach for the γ -Arylated Ketones. *Journal of the American Chemical Society*, 127(12), 4144-4145. [\[Link\]](#)
- Compound Interest. (n.d.). A Guide to ^1H NMR Chemical Shift Values. Compound Interest. [\[Link\]](#)
- University of Puget Sound. (n.d.). ^1H NMR chemical shift ppm table. University of Puget Sound. [\[Link\]](#)
- University of California, Los Angeles. (n.d.). $^{13}\text{-C}$ NMR Chemical Shift Table. UCLA. [\[Link\]](#)
- University of California, Los Angeles. (n.d.). ^1H NMR Chemical Shifts (δ , ppm). UCLA. [\[Link\]](#)

- Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Oregon State University. [[Link](#)]
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [[Link](#)]
- Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [[Link](#)]

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 2. [researchgate.net](#) [[researchgate.net](#)]
- 3. [pdf.benchchem.com](#) [[pdf.benchchem.com](#)]
- 4. [researchgate.net](#) [[researchgate.net](#)]
- 5. Thieme E-Journals - Synfacts / Abstract [[thieme-connect.com](#)]
- 6. [scispace.com](#) [[scispace.com](#)]
- 7. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [[pubs.rsc.org](#)]
- 8. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [[organic-chemistry.org](#)]
- 9. [scs.illinois.edu](#) [[scs.illinois.edu](#)]
- 10. [organicchemistrydata.org](#) [[organicchemistrydata.org](#)]
- 11. [www2.chem.wisc.edu](#) [[www2.chem.wisc.edu](#)]
- 12. ¹³C NMR Chemical Shift [[sites.science.oregonstate.edu](#)]
- 13. [compoundchem.com](#) [[compoundchem.com](#)]
- 14. [csustan.edu](#) [[csustan.edu](#)]
- 15. [chem.libretexts.org](#) [[chem.libretexts.org](#)]
- 16. [chem.pg.edu.pl](#) [[chem.pg.edu.pl](#)]
- 17. [uobabylon.edu.iq](#) [[uobabylon.edu.iq](#)]

- [18. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [19. spectroscopyonline.com](https://spectroscopyonline.com) [spectroscopyonline.com]
- [20. savemyexams.com](https://savemyexams.com) [savemyexams.com]
- [21. m.youtube.com](https://m.youtube.com) [m.youtube.com]
- [22. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [23. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to \$\beta\$ -Ketosilane or Enolsilane Adducts](https://organic-chemistry.org) [organic-chemistry.org]
- [24. Ring-Expansion](https://organic-chemistry.org) [organic-chemistry.org]
- [25. repository.ubn.ru.nl](https://repository.ubn.ru.nl) [repository.ubn.ru.nl]
- [26. lifechemicals.com](https://lifechemicals.com) [lifechemicals.com]
- [27. chem-space.com](https://chem-space.com) [chem-space.com]
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